molecular formula C10H12ClNO B3031019 [3-(4-Chlorophenyl)oxetan-3-YL]methanamine CAS No. 1260672-85-2

[3-(4-Chlorophenyl)oxetan-3-YL]methanamine

Cat. No.: B3031019
CAS No.: 1260672-85-2
M. Wt: 197.66
InChI Key: QELDBUQHLAHJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Chlorophenyl)oxetan-3-YL]methanamine (CAS 1260672-85-2) is a chemical building block of significant interest in medicinal chemistry and oncology research, particularly for the development of potent Fat Mass and Obesity-Associated Protein (FTO) inhibitors . This compound, with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol, serves as a critical synthetic intermediate for a class of inhibitors known for their nanomolar potency and high selectivity against the homologous m6A RNA demethylase ALKBH5 . Its primary research value lies in the rational design of next-generation anticancer agents. Derived from earlier lead compounds, the oxetanyl scaffold to which this molecule contributes has been optimized to create competitive FTO inhibitors with potent antiproliferative effects in various cancer models, including glioblastoma, acute myeloid leukemia, and gastric cancer . One prominent lead compound (FTO-43) incorporating this scaffold demonstrated efficacy comparable to the clinical chemotherapeutic 5-fluorouracil. These inhibitors function by modulating the N6-methyladenosine (m6A) RNA modification, an essential process in eukaryotic mRNA regulation. By inhibiting the FTO demethylase, they increase cellular m6A and m6Am levels, which subsequently affects critical signaling pathways such as Wnt/PI3K-Akt, leading to impaired cancer cell proliferation . From a chemical design perspective, the oxetane moiety is favored over traditional amide groups due to its superior properties as a hydrogen bond acceptor, improved chemical stability across a broad pH range, and its ability to confer favorable physicochemical and ligand lipophilicity efficiency (LLE) profiles to the final drug candidate . This makes this compound a valuable starting material for researchers developing chemically diverse inhibitors with improved cellular efficacy and drug-like properties for targeted cancer therapy. Safety Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Safety data indicates that the compound may be harmful if swallowed (H302) . Researchers should consult the relevant Safety Data Sheet (SDS) before use and handle the material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-chlorophenyl)oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELDBUQHLAHJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281646
Record name 3-(4-Chlorophenyl)-3-oxetanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260672-85-2
Record name 3-(4-Chlorophenyl)-3-oxetanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260672-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-3-oxetanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Insights into Oxetane Ring Systems and Aminomethyl Substituents

Theoretical Considerations of Oxetane (B1205548) Ring Strain and Electronic Structure

The chemistry of the oxetane ring is fundamentally governed by its significant ring strain and distinct electronic structure. The endocyclic bond angles in oxetane are considerably compressed from the ideal tetrahedral angle of 109.5°, resulting in a substantial ring strain energy of approximately 25.5 kcal/mol. researchgate.net This value is comparable to that of highly reactive epoxides (27.3 kcal/mol) and significantly greater than that of the more stable five-membered tetrahydrofuran (B95107) (5.6 kcal/mol). researchgate.net This inherent strain is a key driver for the ring-opening reactions that characterize oxetane chemistry.

The strained C-O-C bond angle in the oxetane ring leads to increased p-character in the endocyclic bonds and exposes the oxygen lone pairs, making the oxygen atom a potent hydrogen-bond acceptor and a Lewis base. researchgate.net This enhanced basicity and hydrogen bonding capability are crucial for its interactions in biological systems and its role in catalysis.

Table 1: Comparative Ring Strain of Cyclic Ethers

Cyclic EtherRing SizeRing Strain (kcal/mol)
Oxirane327.3
Oxetane 4 25.5
Tetrahydrofuran55.6

This table provides a comparison of the ring strain energies for common cyclic ethers, highlighting the significant strain in the four-membered oxetane ring.

Quantum mechanical calculations have further elucidated the electronic properties of the oxetane ring, providing insights into its reactivity and interactions with other molecules. researchgate.net

Influence of Substituents (Chlorophenyl and Aminomethyl) on Oxetane Ring Stability and Conformation

The stability and conformation of the oxetane ring are profoundly influenced by the nature and position of its substituents. In the case of [3-(4-Chlorophenyl)oxetan-3-YL]methanamine, the presence of two substituents at the C3 position, a 4-chlorophenyl group and an aminomethyl group, has significant implications.

Generally, 3,3-disubstitution of the oxetane ring enhances its stability. chemicalbook.comlabsolu.ca This increased stability is primarily due to steric hindrance, where the bulky substituents shield the electrophilic carbon atoms of the ring from nucleophilic attack. chemicalbook.com This steric protection is particularly effective against ring-opening reactions under neutral or basic conditions.

The electronic effects of the substituents also play a crucial role. The 4-chlorophenyl group, with its electron-withdrawing chloro substituent, can influence the electron density of the oxetane ring. Aryl groups at the 3-position are common in various oxetane derivatives. researchgate.netgoogle.com The aminomethyl group introduces a basic nitrogen atom in close proximity to the oxetane ring. The strong electron-withdrawing nature of the oxetane ring can, in turn, reduce the basicity of this vicinal amine. connectjournals.com This modulation of pKa can be a critical factor in the design of drug candidates.

Reaction Mechanisms of Oxetane Ring-Opening Processes Under Diverse Conditions

One of the most characteristic reactions of oxetanes is their ring-opening, which can be initiated under various conditions, including acidic, basic, and Lewis acidic environments. bldpharm.comnih.gov The regioselectivity of these reactions is largely governed by steric and electronic factors. nih.gov

Under Acidic Conditions:

Acid-catalyzed ring-opening is a common and well-studied process for oxetanes. bldpharm.com The reaction is typically initiated by protonation of the ring oxygen, which activates the ring for nucleophilic attack. In the case of 3,3-disubstituted oxetanes like this compound, the presence of an internal nucleophile (the aminomethyl group) can lead to intramolecular ring-opening, particularly under acidic conditions. chemicalbook.comarctomsci.com This can be a competing pathway to intermolecular attack by an external nucleophile. The regioselectivity of the attack (at C2 or C4) is influenced by the electronic stabilization of the resulting carbocationic intermediate.

Under Basic and Nucleophilic Conditions:

While 3,3-disubstituted oxetanes are generally stable under basic conditions due to steric shielding, strong nucleophiles can induce ring-opening, although this is less common than acid-catalyzed reactions. bldpharm.com The attack typically occurs at the less sterically hindered C2 or C4 positions in an S(_N)2 fashion.

Lewis Acid Catalysis:

Lewis acids can also promote the ring-opening of oxetanes by coordinating to the ring oxygen and increasing the electrophilicity of the ring carbons. bldpharm.commdpi.com This method has been employed in various synthetic transformations.

Conformational Analysis of the Oxetane Ring and its Derivatives

Contrary to early assumptions of planarity, the oxetane ring adopts a puckered conformation. researchgate.net This puckering helps to alleviate some of the torsional strain arising from eclipsing interactions between adjacent hydrogen atoms. The degree of puckering can be influenced by the substituents on the ring. google.com

For 3,3-disubstituted oxetanes, the substituents can significantly impact the ring's conformation. The steric bulk of the 4-chlorophenyl and aminomethyl groups in this compound would be expected to influence the puckering angle and the preferred conformation of the ring. X-ray crystallography and NMR spectroscopy are powerful techniques for determining the precise conformation of such substituted oxetanes. doi.orgmdpi.com Computational studies, including Density Functional Theory (DFT), can also provide valuable insights into the conformational preferences and the energy barriers between different puckered forms. doi.org The three-dimensional shape imparted by the puckered oxetane ring is a key feature that makes it an attractive scaffold in drug design, allowing for precise spatial positioning of functional groups. nih.gov

Reactivity Profiles of 3 4 Chlorophenyl Oxetan 3 Yl Methanamine in Organic Transformations

Nucleophilic Ring-Opening Reactions of the Oxetane (B1205548) Core

In general, the nucleophilic ring-opening of unsymmetrical oxetanes can proceed at either of the two methylene (B1212753) carbons. The regioselectivity is governed by a combination of steric and electronic factors. Under neutral or basic conditions, nucleophilic attack typically occurs at the less substituted carbon atom via an SN2 mechanism. magtech.com.cn However, in the case of 3,3-disubstituted oxetanes such as the title compound, both C2 and C4 positions are sterically encumbered by the substituents at C3. This steric shielding renders the oxetane ring relatively stable to nucleophilic attack under neutral or basic conditions.

Acidic conditions can facilitate ring-opening by protonating the oxetane oxygen, thereby activating the ring. In such cases, the reaction may proceed through a mechanism with some SN1 character, leading to a carbocationic intermediate. For 3,3-disubstituted oxetanes, the formation of a tertiary carbocation at the C3 position is not possible through direct cleavage of a C-O bond. Instead, attack at C2 or C4 would be favored, and the regiochemical outcome would depend on the specific nucleophile and reaction conditions. Due to the achiral nature of the starting material, stereoselectivity in the ring-opening of the parent compound is not a factor. However, for chiral derivatives, the stereochemical outcome would be of significant interest.

While the 3,3-disubstitution pattern enhances the stability of the oxetane ring, ring-opening can be achieved with a variety of nucleophiles, particularly under Lewis or Brønsted acid catalysis. The products of such reactions are highly functionalized 1,3-diols.

A summary of potential nucleophilic ring-opening reactions based on studies of analogous 3,3-disubstituted oxetanes is presented below.

NucleophileReagent ExampleExpected Product StructureReference Compound
HalidesHCl3-chloro-2-(4-chlorophenyl)-2-(hydroxymethyl)propan-1-ol3-phenyloxetane
AlcoholsMethanol/H+2-(4-chlorophenyl)-3-methoxy-2-(methoxymethyl)propan-1-ol3,3-diphenyloxetane
ThiolsThiophenol/Lewis Acid2-(4-chlorophenyl)-2-(hydroxymethyl)-3-(phenylthio)propan-1-ol3-phenyloxetane
AminesAniline/Lewis Acid3-anilino-2-(4-chlorophenyl)-2-(hydroxymethyl)propan-1-ol3-phenyloxetane
CyanideTMSCN/Lewis Acid4-cyano-3-(4-chlorophenyl)-3-(hydroxymethyl)butan-1-ol3-phenyloxetane

Note: The reactivity and yields for the title compound may vary from the referenced analogous systems due to differences in steric and electronic properties.

Transformations Involving the Aminomethyl Group

The primary aminomethyl group attached to a quaternary carbon in [3-(4-chlorophenyl)oxetan-3-yl]methanamine is a key site for functionalization. However, the steric hindrance imposed by the 3,3-disubstituted oxetane core can influence the reactivity of this amine.

Alkylation: Primary amines are readily alkylated by alkyl halides. However, the reaction of this compound with alkyl halides is expected to be sluggish due to the steric hindrance around the nitrogen atom, which is analogous to a neopentyl amine. researchgate.net Forcing conditions or the use of more reactive alkylating agents such as triflates might be necessary to achieve mono-alkylation. Overalkylation to form secondary and tertiary amines is a common issue in amine alkylations, but the steric bulk in this substrate may favor mono-alkylation. wikipedia.orgmasterorganicchemistry.com

Acylation: Acylation of the primary amine with acyl chlorides or anhydrides is a more facile transformation. The resulting amides are important derivatives for further synthetic manipulations. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). wikipedia.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The steric hindrance around the amine may require longer reaction times or the use of a dehydrating agent to drive the equilibrium towards the imine product.

The following table summarizes expected transformations of the aminomethyl group.

Reaction TypeReagent ExampleExpected Product
AlkylationMethyl iodideN-methyl-[3-(4-chlorophenyl)oxetan-3-yl]methanamine
AcylationAcetyl chlorideN-{[3-(4-chlorophenyl)oxetan-3-yl]methyl}acetamide
CondensationBenzaldehydeN-benzylidene-[3-(4-chlorophenyl)oxetan-3-yl]methanamine

Nitrogen-centered radicals are reactive intermediates that can participate in a variety of synthetic transformations, including C-H amination and alkene amination. acs.org These radicals can be generated from primary amines through oxidation. For sterically hindered primary amines, the generation of nitrogen-centered radicals can be achieved using photoredox catalysis. acs.orgnih.gov Once formed, the nitrogen-centered radical derived from this compound could potentially undergo intramolecular hydrogen atom transfer or intermolecular addition to unsaturated systems, opening avenues for the synthesis of complex nitrogen-containing heterocycles. However, specific applications of nitrogen-centered radical chemistry on this particular substrate have not been extensively reported in the literature.

Reactions of the Chlorophenyl Substituent

The 4-chlorophenyl group is generally a stable aromatic moiety. However, the carbon-chlorine bond can be activated for cross-coupling reactions using transition metal catalysts, most notably palladium.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, replacing the chlorine atom with an aryl, heteroaryl, or alkyl group. The choice of ligand for the palladium catalyst is crucial for the successful coupling of aryl chlorides. mdpi.comnih.govrsc.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. acsgcipr.orgnih.govorganic-chemistry.orgrug.nlnih.gov This would allow for the introduction of a second amino group into the molecule.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylethynyl derivative. wikipedia.orglibretexts.orgnih.govacs.orgrsc.org

The following table provides an overview of potential cross-coupling reactions for the chlorophenyl group.

Reaction NameCoupling PartnerCatalyst System (Example)Expected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Base[3-(Biphenyl-4-yl)oxetan-3-yl]methanamine
Buchwald-HartwigAnilinePd₂(dba)₃ / Ligand / Base[3-(4-Anilinophenyl)oxetan-3-yl]methanamine
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Base{3-[(4-Phenylethynyl)phenyl]oxetan-3-yl}methanamine

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Aryl Derivatization

The presence of a chloro-substituted aromatic ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the derivatization of the aryl group.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mt.com It is widely used to synthesize biaryl compounds. For this compound, a Suzuki reaction would replace the chlorine atom with a new aryl or vinyl group, significantly increasing molecular complexity.

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene, also catalyzed by a palladium complex. masterorganicchemistry.comorganic-chemistry.org This transformation results in the formation of a substituted alkene, attaching a new carbon chain to the phenyl ring. The reaction typically exhibits high stereoselectivity. organic-chemistry.org

The table below outlines hypothetical cross-coupling reactions using this substrate, illustrating its potential for diversification.

Reaction Type Coupling Partner Catalyst System (Typical) General Product Structure
Suzuki CouplingArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)3-(Biphenyl-4-yl)oxetan-3-yl]methanamine
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), Base[3-(4-Styrylphenyl)oxetan-3-yl]methanamine

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), although the reactivity and regioselectivity are governed by the electronic effects of the existing substituents. libretexts.orgmasterorganicchemistry.com

The two substituents on the benzene (B151609) ring are the chlorine atom and the 3-(aminomethyl)oxetan-3-yl group.

Chlorine: This is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. However, due to its electronegativity, it is a deactivating group, meaning reactions are generally slower than with benzene. libretexts.org

3-(Aminomethyl)oxetan-3-yl group: This alkyl-type substituent is attached to the ring via a quaternary carbon. Due to the electronegativity of the nearby oxetane oxygen and the potential for the aminomethyl group to be protonated under acidic EAS conditions (forming a deactivating -CH₂NH₃⁺ group), this substituent is expected to be electron-withdrawing and thus deactivating and meta-directing.

The following table summarizes the directing effects of the substituents on the chlorophenyl ring.

Substituent Position on Ring Electronic Effect Directing Influence
ChlorineC4Inductively withdrawing, resonance donatingOrtho, Para (to itself)
3-(Aminomethyl)oxetan-3-ylC1Inductively withdrawingMeta (to itself)

Rearrangement and Ring Expansion Reactions of Oxetane Derivatives

The four-membered oxetane ring in this compound possesses significant ring strain. This inherent strain makes the molecule susceptible to rearrangement and ring expansion reactions, particularly under conditions that can generate a carbocation intermediate. chemistrysteps.commasterorganicchemistry.com

Such reactions are often promoted by acidic conditions, where protonation of the oxetane oxygen can facilitate ring-opening. The resulting carbocation can then undergo rearrangement to form a more stable structure, often involving the expansion of the four-membered ring to a less strained five-membered (tetrahydrofuran) or six-membered (tetrahydropyran) ring. chemistrysteps.comyoutube.com The driving forces for these rearrangements are the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.com

A potential rearrangement pathway could be initiated by treatment with acid, leading to the formation of a five-membered heterocyclic product. This reactivity highlights both the synthetic potential and the potential instability of the oxetane moiety under certain chemical environments.

This compound as a Key Synthetic Intermediate for Complex Molecule Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of medicinal chemistry. The oxetane ring is a desirable structural motif in drug design, as it can serve as a hydrogen bond acceptor and improve physicochemical properties such as solubility without compromising metabolic stability. connectjournals.com

The molecule offers two primary points for chemical modification:

The Primary Amine: The aminomethyl group is a versatile functional handle that can readily participate in reactions such as amide bond formation, sulfonylation, reductive amination, and alkylation to build more elaborate structures.

The Aryl Chloride: As discussed in section 4.3.1, the chlorine atom can be replaced through various cross-coupling reactions, allowing for the introduction of a wide array of substituents onto the aromatic ring.

The orthogonal nature of these two functional groups allows for selective and sequential modifications, making this compound a strategic building block for creating diverse molecular libraries for biological screening.

The table below details the synthetic utility of the key functional groups.

Functional Group Type of Reaction Resulting Structure/Linkage
Primary Amine (-CH₂NH₂)AcylationAmide
Reductive AminationSecondary or Tertiary Amine
SulfonylationSulfonamide
Aryl Chloride (-Cl)Suzuki CouplingBiaryl
Buchwald-Hartwig AminationAryl Amine
Sonogashira CouplingAryl Alkynyl

Advanced Methodologies in Oxetane Research and Derivatization

High-Throughput Synthesis and Screening of Oxetane (B1205548) Derivative Libraries

High-throughput synthesis (HTS) and screening have become indispensable tools in drug discovery and materials science for rapidly identifying compounds with desirable biological activity or physical properties. In the context of oxetane chemistry, these methodologies enable the efficient preparation and evaluation of large libraries of derivatives, thereby accelerating the structure-activity relationship (SAR) studies.

The generation of oxetane derivative libraries often involves parallel synthesis techniques where a common oxetane core is reacted with a diverse set of building blocks. For instance, a key intermediate like an oxetane-containing carboxylic acid could be amidated with a library of amines to produce a wide array of amides. High-throughput experimentation (HTE) has been successfully employed to optimize reaction conditions for challenging transformations, such as the C-H arylation of oxetanes using a combination of a nickel catalyst and a photoexcited hydrogen-atom transfer catalyst. rsc.org This approach allows for the rapid screening of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions in a fraction of the time required for traditional one-at-a-time experimentation.

Once synthesized, these libraries are subjected to high-throughput screening to assess their biological activity or other properties of interest. For example, a library of oxetane derivatives could be screened against a panel of protein kinases to identify potential inhibitors. mdpi.com The discovery of a pyrazolopyrimidinone (B8486647) compound as an inhibitor of ALDH1A1 from a high-throughput screening campaign highlights the power of this approach. nih.gov Subsequent optimization, guided by structural biology, led to the development of an oxetane-containing analogue with significantly improved potency and metabolic stability. nih.gov

Table 1: Comparison of Traditional vs. High-Throughput Approaches in Oxetane Research

FeatureTraditional ApproachHigh-Throughput Approach
Synthesis Scale Milligram to gram scaleMicrogram to milligram scale
Number of Compounds One at a timeHundreds to thousands in parallel
Reaction Optimization Sequential, time-consumingParallel, rapid screening of variables
Screening Throughput LowHigh
Data Generation LimitedLarge datasets for SAR analysis

Flow Chemistry Approaches for Enhanced Efficiency in Oxetane Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. acs.orgnih.gov These benefits are particularly relevant for the synthesis of strained ring systems like oxetanes, where precise control over reaction parameters is crucial to minimize side reactions and decomposition.

A significant challenge in oxetane chemistry is the generation and utilization of highly reactive and unstable intermediates, such as 3-oxetanyllithium. acs.orgnih.gov In a batch reactor, the generation of such species can be difficult to control, often leading to decomposition. However, by employing continuous flow technology, 3-oxetanyllithium can be generated and immediately reacted with a variety of electrophiles in a highly controlled manner. acs.orgnih.govnih.gov This "flash chemistry" approach allows for the efficient synthesis of a range of 3-substituted oxetanes that would be difficult to access using conventional methods. acs.org

The key advantages of using flow chemistry for oxetane synthesis include:

Precise Temperature Control: Microreactors used in flow systems have a high surface-area-to-volume ratio, allowing for rapid and efficient heat exchange. This is critical for controlling highly exothermic reactions or for generating thermally unstable intermediates.

Short Reaction Times: Reactions in flow can often be completed in seconds or minutes, minimizing the time that sensitive intermediates are exposed to harsh conditions.

Enhanced Safety: The small reaction volumes within a flow reactor reduce the risks associated with handling hazardous reagents or performing highly energetic reactions.

Facilitated Scale-up: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer period or by using a larger reactor, which is often more straightforward than scaling up a batch process.

A continuous flow protocol has been developed for the generation and utilization of 3-oxetanyllithium from 3-iodooxetane (B1340047), demonstrating its utility in the synthesis of complex molecules. acs.org This methodology provides access to a previously underexplored chemical space for oxetane derivatives. acs.orgnih.gov

Development of Novel Catalytic Systems for Oxetane Transformations

Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems for the synthesis and functionalization of oxetanes is an area of intense research. These catalysts are designed to promote specific transformations with high efficiency, selectivity, and functional group tolerance.

Lewis Acid Catalysis: Lewis acids have been shown to be effective catalysts for the ring-opening of oxetanes. For instance, indium(III) triflate (In(OTf)3) catalyzes the intramolecular cyclization of 3-amido oxetanes to form 2-oxazolines under mild conditions. nih.govrsc.org This reaction proceeds through the activation of the oxetane oxygen by the Lewis acid, followed by nucleophilic attack by the amide oxygen. nih.gov

Transition Metal Catalysis: Transition metal catalysts have enabled a wide range of transformations involving oxetanes.

Cobalt Catalysis: A cobalt-based catalytic system, utilizing vitamin B12, has been developed for the radical ring-opening of oxetanes. researchgate.net This method allows for the generation of nucleophilic carbon-centered radicals that can participate in various C-C bond-forming reactions, such as cross-electrophile coupling with aryl halides in the presence of a nickel co-catalyst. researchgate.net

Nickel/Photocatalysis: A dual catalytic system employing a nickel catalyst and an organic photocatalyst has been used for the C-H arylation of oxetanes. rsc.org This method allows for the direct functionalization of the oxetane ring without the need for pre-functionalized starting materials.

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Lipases, for example, have been used for the enantioselective hydrolysis of oxetane esters, providing access to chiral oxetane building blocks. acs.org The use of enzymes in organic synthesis is a growing field that holds great promise for the sustainable production of complex molecules. ontosight.ai

Table 2: Examples of Novel Catalytic Systems for Oxetane Transformations

Catalytic SystemTransformationKey Features
In(OTf)3Intramolecular cyclization of 3-amido oxetanesMild reaction conditions, formation of 2-oxazolines nih.govrsc.org
Vitamin B12 (Cobalt) / NickelRadical ring-opening and cross-couplingGeneration of nucleophilic radicals, C-C bond formation researchgate.net
Nickel / p-cyanobenzaldehyde (photocatalyst)C-H arylation of oxetanesDirect functionalization of the oxetane ring rsc.org
Candida antarctica Lipase L2Enantioselective hydrolysis of oxetane estersHigh enantioselectivity, access to chiral building blocks acs.org

Green Chemistry Principles Applied to the Synthesis of [3-(4-Chlorophenyl)oxetan-3-YL]methanamine

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govcompoundchem.comlibretexts.org The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes.

The twelve principles of green chemistry, as articulated by Anastas and Warner, can be applied to the synthesis of this target molecule in the following ways:

Waste Prevention: Designing a synthesis with a high atom economy, where the majority of the atoms from the starting materials are incorporated into the final product. compoundchem.comlibretexts.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. For example, addition reactions are preferable to substitution reactions, which generate stoichiometric byproducts.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment. This includes avoiding the use of highly toxic reagents and solvents. libretexts.org

Designing Safer Chemicals: The target molecule itself should be designed to be effective for its intended purpose while minimizing its toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov Water, supercritical fluids, or ionic liquids can be considered as greener alternatives to volatile organic compounds. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. compoundchem.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than depletable fossil fuels. compoundchem.com

Reduce Derivatives: Avoiding the use of protecting groups or other temporary modifications, which add steps to the synthesis and generate waste. compoundchem.com

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. compoundchem.comlibretexts.org Catalysts can be recycled and reused, minimizing waste.

Design for Degradation: Designing the final product so that it breaks down into innocuous degradation products at the end of its function and does not persist in the environment. libretexts.org

Real-time Analysis for Pollution Prevention: Developing analytical methodologies for real-time, in-process monitoring and control to prevent the formation of hazardous substances. libretexts.org

Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents, including releases, explosions, and fires.

A potential green synthesis of this compound could involve a catalytic, one-pot reaction from readily available starting materials, using a benign solvent system and operating at moderate temperatures. The development of such a process would not only be environmentally beneficial but could also lead to a more cost-effective and efficient manufacturing route.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

The unambiguous characterization of novel oxetane derivatives and the real-time monitoring of their synthesis are critical for advancing research in this field. A suite of advanced spectroscopic and analytical techniques is employed for these purposes.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectroscopy are the most powerful tools for determining the constitution and configuration of organic molecules. numberanalytics.com For oxetane derivatives, characteristic chemical shifts for the protons and carbons of the four-membered ring can be observed. mdpi.comresearchgate.net For example, in the ¹H NMR spectrum, the methylene (B1212753) protons of the oxetane ring typically appear as distinct signals due to their diastereotopic nature. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of a compound. chemrxiv.org Different ionization techniques, such as electrospray ionization (ESI) and chemical ionization (CI), are used depending on the nature of the analyte. chemrxiv.org

X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and stereochemistry. acs.org X-ray analysis of oxetane has revealed its slightly puckered conformation. beilstein-journals.org

Reaction Monitoring:

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as in-situ NMR, allow for the real-time monitoring of chemical reactions as they occur in the reaction vessel. spectroscopyonline.com This provides valuable kinetic and mechanistic information, enables the identification of transient intermediates, and facilitates reaction optimization. spectroscopyonline.com By tracking the disappearance of starting materials and the appearance of products, the progress of a reaction can be accurately followed without the need for sampling and offline analysis. spectroscopyonline.com

The combination of these advanced analytical techniques provides a comprehensive understanding of the structure, reactivity, and dynamics of oxetane-containing systems, which is essential for the rational design and synthesis of new functional molecules.

Computational and Theoretical Studies of 3 4 Chlorophenyl Oxetan 3 Yl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and intermolecular interactions.

For [3-(4-Chlorophenyl)oxetan-3-YL]methanamine, DFT calculations would typically be employed to determine key electronic properties. The 4-chlorophenyl group, with the electronegative chlorine atom, exerts a significant inductive effect, withdrawing electron density from the phenyl ring. This, in turn, influences the electronic environment of the oxetane (B1205548) ring.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In molecules containing a chlorophenyl group, the electronic properties can be finely tuned, which has been explored in various molecular systems. nih.govresearchgate.net

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen atom of the oxetane ring and the chlorine atom, indicating their capacity to act as hydrogen bond acceptors. ethz.ch The amine group would present a region of positive potential, highlighting its role as a hydrogen bond donor.

Table 1: Predicted Electronic Properties from DFT Calculations

Property Predicted Value/Characteristic Implication
HOMO Energy Moderate to low Relates to the electron-donating ability of the molecule.
LUMO Energy Low Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap Moderate Suggests a balance of kinetic stability and reactivity.
Dipole Moment Significant The polar oxetane ring and C-Cl bond contribute to a notable dipole moment, influencing solubility. acs.org

| MEP | Negative potential on oxetane oxygen and chlorine; positive potential on amine hydrogens. | Predicts sites for intermolecular interactions, such as hydrogen bonding. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or a biological target.

For this compound, MD simulations can reveal the preferred three-dimensional arrangements (conformations) of the molecule. The central quaternary carbon atom, bonded to the oxetane ring, the chlorophenyl group, and the aminomethyl group, creates a defined spatial arrangement. The oxetane ring itself is not planar and undergoes a puckering motion, which can be characterized by MD simulations.

The orientation of the 4-chlorophenyl ring relative to the oxetane ring is a key conformational feature. MD simulations can quantify the rotational energy barrier around the single bond connecting these two rings, identifying the most stable (lowest energy) conformations. These preferred conformations are crucial for understanding how the molecule might fit into a protein's binding pocket.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, such as water, one can observe the formation and dynamics of hydrogen bonds between the molecule's polar groups (the oxetane oxygen and the amine group) and water molecules. This provides insights into the molecule's solubility and hydration properties. In the context of drug design, MD simulations can model the interaction of this compound with a target protein, helping to predict binding affinity and mode. mdpi.commdpi.com

Quantum Chemical Investigations of Reaction Pathways and Transition States

Quantum chemical methods, including DFT, are instrumental in studying chemical reactions at a molecular level. These methods can be used to map out the entire energy landscape of a reaction, including the structures of reactants, products, intermediates, and, crucially, transition states.

The oxetane ring, while more stable than an epoxide, is a strained four-membered ring that can undergo ring-opening reactions, often under acidic conditions. ethz.chnih.gov Quantum chemical calculations can model the mechanism of such reactions for this compound. For instance, the protonation of the oxetane oxygen can be modeled, followed by nucleophilic attack, leading to the opening of the ring. These calculations would provide the activation energies for each step of the reaction, allowing for a prediction of the reaction rate and the most likely products.

The reactivity of the amine group can also be investigated. For example, its nucleophilicity in reactions such as acylation or alkylation can be quantified. The influence of the 4-chlorophenyl and oxetane substituents on the amine's reactivity can be dissected through these computational studies.

Table 2: Illustrative Reaction Pathway Analysis

Reaction Computational Method Key Findings
Acid-Catalyzed Ring Opening DFT (Transition State Search) Identification of the protonated intermediate and the transition state for nucleophilic attack. Calculation of the activation energy barrier.

| N-Acylation of the Amine Group | Quantum Chemistry | Determination of the reaction's thermodynamic favorability and the structure of the tetrahedral intermediate. |

Cheminformatics and Chemical Space Exploration of Oxetane Derivatives

Cheminformatics involves the use of computational methods to analyze and organize chemical data. The exploration of chemical space for a particular class of compounds, such as oxetane derivatives, is a key activity in drug discovery. nih.gov

Virtual libraries are large collections of chemical structures that are designed and stored in a computer. These libraries can be screened in silico to identify compounds with desired properties, such as high predicted binding affinity to a biological target.

Starting with the core scaffold of this compound, a virtual library can be generated by systematically modifying different parts of the molecule. For example, the 4-chloro substituent on the phenyl ring could be replaced with other halogens, alkyl groups, or hydrogen bond donors/acceptors. Similarly, the primary amine could be modified to secondary or tertiary amines, or other functional groups.

The purpose of enumerating such a library is to explore the structure-activity relationship (SAR) around this scaffold. By calculating various molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area) for each compound in the virtual library, researchers can ensure that the designed molecules have drug-like properties.

Scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a molecule with a different scaffold while retaining similar biological activity. The oxetane ring has emerged as an attractive motif for such strategies. acs.orgnih.gov

The oxetane unit is often used as an isostere for other chemical groups. Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties, leading to similar biological activities. The oxetane ring has been successfully used as an isostere for gem-dimethyl groups and carbonyl groups. acs.org This is because the oxetane introduces a degree of three-dimensionality and polarity, which can lead to improved physicochemical properties such as solubility and metabolic stability, without significantly increasing the molecular weight. nih.gov

Table 3: Compound Names Mentioned

Compound Name

Future Research Directions and Unexplored Avenues for 3 4 Chlorophenyl Oxetan 3 Yl Methanamine

Development of Novel Stereoselective Synthetic Routes for Complex Architectures

A significant area for future research lies in the development of efficient and stereoselective synthetic routes to access not only [3-(4-Chlorophenyl)oxetan-3-YL]methanamine but also its more structurally complex derivatives. The creation of chiral centers, particularly at the C3 position of the oxetane (B1205548) ring, is of paramount importance for applications in medicinal chemistry and materials science. Current synthetic methods for 3,3-disubstituted oxetanes often result in racemic mixtures. chemrxiv.org Therefore, the development of asymmetric syntheses is a key challenge.

Future work could focus on catalytic asymmetric methods, such as those employing chiral Lewis acids or organocatalysts, to achieve high enantioselectivity. For instance, asymmetric Paternò–Büchi reactions or metal-catalyzed [2+2] cycloadditions could be explored for the construction of the oxetane ring with controlled stereochemistry. researchgate.net Furthermore, the development of methods for the diastereoselective functionalization of the aminomethyl group would open pathways to a wide array of intricate molecular scaffolds. The table below outlines potential stereoselective strategies that could be investigated.

Synthetic StrategyPotential Catalyst/ReagentDesired Outcome
Asymmetric Paternò–Büchi ReactionChiral SensitizersEnantiomerically enriched oxetane core
Catalytic [2+2] CycloadditionChiral Lewis Acid (e.g., Ti, Cu complexes)Stereocontrolled formation of the four-membered ring
Kinetic Resolution of Racemic AmineChiral Acylating AgentsSeparation of enantiomers
Diastereoselective DerivatizationChiral Auxiliaries on the AmineControlled synthesis of diastereomers

Exploration of New Reactivity Modes and Unprecedented Transformations of the Oxetane-Aminomethyl System

The inherent ring strain of the oxetane in this compound makes it susceptible to ring-opening reactions, a feature that can be harnessed for synthetic innovation. nih.gov While ring-opening with various nucleophiles is a known reactivity mode for oxetanes, future research could delve into more nuanced and unprecedented transformations. nih.gov The interplay between the oxetane and the neighboring aminomethyl group could lead to unique reactivity.

For example, intramolecular reactions where the amine or a derivative thereof acts as a nucleophile could lead to novel heterocyclic systems through ring-expansion or rearrangement pathways. The development of catalytic systems that can selectively activate the C-O bonds of the oxetane ring would also be a significant advancement. Furthermore, the aminomethyl group can be a handle for directing group-assisted transformations on the chlorophenyl ring, or for participating in multicomponent reactions to build molecular complexity in a single step.

Potential Unexplored Reactions:

Intramolecular Ring-Expansion: Amine-mediated opening of the oxetane to form larger nitrogen-containing heterocycles.

Catalytic Asymmetric Ring Opening: The use of chiral catalysts to achieve enantioselective ring-opening, leading to chiral 1,3-amino alcohols. nih.gov

Photoredox-Catalyzed Transformations: Harnessing the energy of visible light to induce novel bond formations and functionalizations. researchgate.net

Strain-Release Polymerization: Controlled ring-opening polymerization initiated at the oxetane ring.

Integration into Macrocyclic and Supramolecular Architectures for Functional Materials

The rigid and three-dimensional nature of the 3,3-disubstituted oxetane core makes this compound an attractive building block for the construction of macrocycles and supramolecular assemblies. frontiersin.org The aminomethyl group provides a convenient point for covalent linkage, allowing for its incorporation into larger cyclic structures through techniques like peptide coupling or Schiff base condensation.

The resulting oxetane-containing macrocycles could exhibit interesting host-guest binding properties, with the oxetane oxygen atom potentially acting as a hydrogen bond acceptor. nih.gov These macrocycles could find applications as synthetic receptors for ions or small molecules. In the realm of supramolecular chemistry, the molecule's ability to form hydrogen bonds and potentially engage in halogen bonding (via the chlorophenyl group) could be exploited to create self-assembling systems with defined architectures, such as gels, liquid crystals, or porous materials. Research in this area would contribute to the design of new functional materials with applications in sensing, catalysis, and separations. frontiersin.org

Design and Synthesis of this compound-Based Polymeric Materials

The bifunctional nature of this compound (an amine and a polymerizable oxetane ring) makes it a promising monomer for the synthesis of novel polymeric materials. The oxetane ring can undergo ring-opening polymerization, typically initiated by cationic or anionic initiators, to produce polyethers. The pendant aminomethyl and chlorophenyl groups would then decorate the polyether backbone, imparting specific properties to the resulting polymer.

The presence of the amine functionality could enhance properties such as adhesion, dye-binding, and basicity. The chlorophenyl group could contribute to thermal stability and flame retardancy. Future research could focus on controlling the polymerization process to achieve polymers with defined molecular weights and low polydispersity. Furthermore, this monomer could be copolymerized with other cyclic ethers to tune the properties of the final material. The resulting polymers could have applications as coatings, adhesives, or specialty engineering plastics.

Polymerization MethodPotential InitiatorResulting Polymer TypePotential Properties
Cationic Ring-Opening PolymerizationLewis Acids (e.g., BF₃·OEt₂)PolyetherHigh thermal stability, chemical resistance
Anionic Ring-Opening PolymerizationStrong Bases (e.g., n-BuLi)PolyetherControlled molecular weight
CopolymerizationWith other epoxides or oxetanesRandom or Block CopolymerTunable thermal and mechanical properties

Applications as Probes in Mechanistic Organic Chemistry and Reaction Discovery

The unique structural and electronic properties of the oxetane ring in this compound could be leveraged for its use as a mechanistic probe in organic chemistry. The strained four-membered ring can serve as a reporter for reaction conditions that promote ring-opening or rearrangement. researchgate.net For example, it could be incorporated into a larger molecule to study reaction mechanisms that are thought to proceed through cationic or Lewis acidic intermediates.

Furthermore, the oxetane-aminomethyl system could be used in reaction discovery efforts. By subjecting this molecule to a variety of reaction conditions and catalysts, new and unexpected transformations could be uncovered. The inherent strain of the oxetane ring provides a thermodynamic driving force for reactions that might not occur with less strained systems. acs.org This exploration could lead to the discovery of novel synthetic methodologies with broad applicability in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Chlorophenyl)oxetan-3-YL]methanamine
Reactant of Route 2
[3-(4-Chlorophenyl)oxetan-3-YL]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.